molecular formula C32H46O8 B12368450 2-epi-Cucurbitacin B

2-epi-Cucurbitacin B

Cat. No.: B12368450
M. Wt: 558.7 g/mol
InChI Key: IXQKXEUSCPEQRD-PBMNGLKCSA-N
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Description

2-epi-Cucurbitacin B is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family. Cucurbitacins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Cucurbitacin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-epi-Cucurbitacin B undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield saturated compounds .

Mechanism of Action

2-epi-Cucurbitacin B exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Uniqueness: 2-epi-Cucurbitacin B is unique due to its specific stereochemistry, which influences its biological activity and potency. Its distinct molecular structure allows it to interact with different molecular targets compared to other cucurbitacins .

Properties

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

IXQKXEUSCPEQRD-PBMNGLKCSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Origin of Product

United States

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